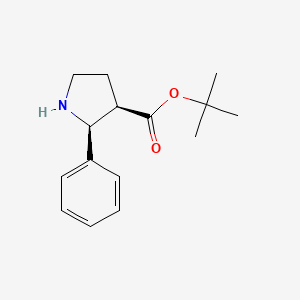

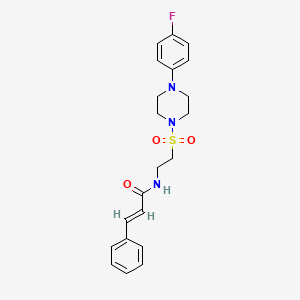

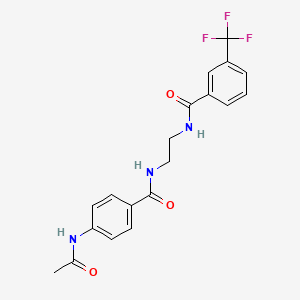

![molecular formula C13H20N4 B2990783 1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-amine CAS No. 1232792-22-1](/img/structure/B2990783.png)

1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of Dimethylaminopropylamine (DMAPA), which is a diamine used in the preparation of some surfactants . It’s also related to 1-[3-(Dimethylamino)propyl]-3-ethylurea, which is used in the preparation of cabergoline, a dopamine receptor used to treat Parkinson’s syndrome .

Synthesis Analysis

DMAPA is commonly produced commercially via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile. A subsequent hydrogenation step yields DMAPA . The radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene (70 °C) were shown to have a peculiar nature: the total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .Chemical Reactions Analysis

The radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene (70 °C) were shown to have a peculiar nature . DMAPA is readily converted to the mustard dimethylaminopropyl-3-chloride, a powerful alkylating agent .Applications De Recherche Scientifique

Crosslinking Agent for Amide Bond Formation

Scientific Field

Organic Chemistry and Bioconjugation

Application Summary

This compound serves as a crosslinking agent that facilitates amide bond formation between molecules, which is a critical reaction in bioconjugation.

Methods and Procedures

It is used to activate carboxyl groups, which then react with primary amines to form stable amide bonds, often in aqueous or mixed solvent systems.

Results and Outcomes

The compound has been effective in creating stable linkages between biomolecules, which are verified through spectroscopic analysis and functional assays .

Synthesis of Water-Soluble Carbodiimides

Scientific Field

Synthetic Chemistry

Application Summary

The compound is used in the synthesis of water-soluble carbodiimides, which are valuable reagents in various chemical syntheses.

Methods and Procedures

The synthesis involves the reaction of the compound with suitable precursors to form carbodiimides that are soluble in aqueous solutions.

Results and Outcomes

The produced carbodiimides have been successfully utilized in peptide coupling reactions and other synthetic applications where water solubility is desired .

Preparation of Dimethylaminopropylamine Surfactants

Scientific Field

Material Science

Application Summary

This compound is a precursor in the preparation of dimethylaminopropylamine surfactants, which have applications in biocidal treatments.

Methods and Procedures

The compound undergoes further chemical modifications to produce surfactants that exhibit activity against a range of microorganisms.

Results and Outcomes

The resulting surfactants show biological activity against Gram-positive and negative bacteria and fungi, with their efficacy confirmed through microbiological testing .

Modification of Nucleic Acids

Scientific Field

Molecular Biology

Application Summary

The compound is used for the modification of nucleic acids, particularly in the labeling of DNA or RNA for detection and analysis.

Methods and Procedures

It activates phosphate groups in nucleic acids, allowing for the subsequent attachment of labels such as fluorescent tags.

Results and Outcomes

Modified nucleic acids are utilized in various molecular biology assays, with the modifications contributing to enhanced detection and quantification .

Immobilization of Enzymes

Scientific Field

Enzymology

Application Summary

This compound is used to immobilize enzymes onto solid supports, enhancing their stability and reusability in industrial processes.

Methods and Procedures

Enzymes are covalently attached to activated carboxyl groups on solid supports, often involving the use of the compound under mild conditions to preserve enzyme activity.

Results and Outcomes

The immobilized enzymes demonstrate increased thermal stability and can be reused multiple times without significant loss of activity .

Protein-Protein Conjugation

Scientific Field

Proteomics

Application Summary

The compound is employed in the conjugation of proteins to each other, which is useful in the study of protein interactions and the development of therapeutic agents.

Methods and Procedures

Proteins with exposed carboxyl or amine groups are linked via the compound, which acts as a bridge, facilitating the formation of stable protein-protein conjugates.

Results and Outcomes

The conjugated proteins retain their function and can be used in various analytical or therapeutic applications, with their interaction strength and specificity assessed through biophysical methods .

These additional applications further illustrate the broad utility of 1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-amine in scientific research, showcasing its role in advancing various fields through innovative chemical processes and applications. The detailed descriptions provide insight into the compound’s versatility and effectiveness in facilitating complex biochemical and synthetic tasks.

Activation of Phospho Mono and Diesters

Scientific Field

Bioorganic Chemistry

Application Summary

This compound is used to activate phospho mono and diesters, which is a crucial step in the synthesis of nucleotide-based molecules.

Methods and Procedures

The activation process involves the compound reacting with the phosphate groups of nucleotides, enhancing their reactivity for subsequent coupling reactions.

Results and Outcomes

The activated nucleotides are used in the synthesis of various nucleotide analogs and conjugates, with the success of reactions confirmed by NMR and mass spectrometry .

Preparation of Immunoconjugates

Scientific Field

Immunotherapy

Application Summary

The compound plays a role in the preparation of immunoconjugates, which are complexes of antibodies conjugated to therapeutic agents.

Methods and Procedures

It activates carboxyl groups on antibodies or drugs, facilitating the formation of stable conjugates through amide bond formation.

Results and Outcomes

The resulting immunoconjugates are used in targeted therapy, with their efficacy and specificity evaluated in cell-based assays and animal models .

Synthesis of 3′-Amino-3′-deoxyadenosine-5′-di- and Triphosphates

Scientific Field

Nucleic Acid Chemistry

Application Summary

This compound is instrumental in the synthesis of modified adenosine triphosphates, which are used as substrates in enzymatic reactions.

Methods and Procedures

The compound activates the 3′-phosphate group of adenosine di- and triphosphates, allowing for the introduction of an amino group.

Results and Outcomes

The modified nucleotides are utilized in various enzymatic assays, with their incorporation and activity monitored through chromatographic techniques .

Carboxyl Group Modification in Proteins

Scientific Field

Protein Engineering

Application Summary

The compound is used for the selective modification of carboxyl groups in proteins, which is important for studying protein structure and function.

Methods and Procedures

The compound selectively activates carboxyl groups, which can then react with nucleophilic reagents to introduce various modifications.

Results and Outcomes

Modified proteins exhibit altered properties, which are characterized using techniques like circular dichroism and fluorescence spectroscopy .

Water-Soluble Carbodiimide Reagent

Scientific Field

Chemical Biology

Application Summary

The compound is used as a water-soluble carbodiimide reagent, facilitating reactions in aqueous environments.

Methods and Procedures

It acts as a coupling agent in water-soluble conditions, promoting the formation of covalent bonds between biomolecules.

Results and Outcomes

The reactions carried out with this reagent result in high-efficiency coupling, with the products being useful in various biological assays .

Propriétés

IUPAC Name |

1-[3-(dimethylamino)propyl]-2-methylbenzimidazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4/c1-10-15-12-9-11(14)5-6-13(12)17(10)8-4-7-16(2)3/h5-6,9H,4,7-8,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNBZCDIJZUGQNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1CCCN(C)C)C=CC(=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

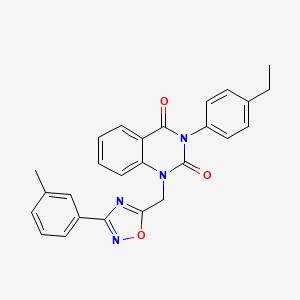

![Tert-butyl 5-amino-4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene-12-carboxylate](/img/structure/B2990704.png)

![Methyl 3-hydroxy-2-[5-(methoxycarbonyl)-1-benzofuran-3-YL]-1-benzofuran-5-carboxylate](/img/structure/B2990705.png)

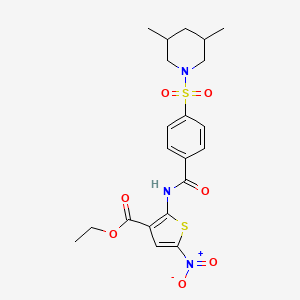

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acrylamide](/img/structure/B2990708.png)

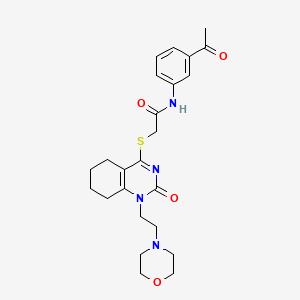

![3-[(3,4-dichlorophenyl)methyl]-9-(3,4-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2990718.png)

![N,N-diethyl-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B2990723.png)